Cas no 2229646-08-4 (2-amino-5-(4-fluorophenyl)-2-methylpent-4-en-1-ol)

2-Amino-5-(4-fluorophenyl)-2-methylpent-4-en-1-ol is a chiral amino alcohol derivative featuring a fluorophenyl group and an unsaturated aliphatic chain. Its structural framework, combining a stereogenic center with a fluorinated aromatic moiety, makes it a valuable intermediate in organic synthesis, particularly for pharmaceutical applications. The presence of the fluorine atom enhances metabolic stability and binding affinity in bioactive molecules, while the amino and hydroxyl functionalities offer versatile reactivity for further derivatization. This compound is well-suited for asymmetric synthesis, ligand design, and medicinal chemistry research, where precise control over molecular architecture is critical. Its well-defined stereochemistry and functional group compatibility contribute to its utility in targeted synthetic routes.
2-amino-5-(4-fluorophenyl)-2-methylpent-4-en-1-ol structure
2229646-08-4 structure
Product Name:2-amino-5-(4-fluorophenyl)-2-methylpent-4-en-1-ol
CAS No:2229646-08-4
MF:C12H16FNO
MW:209.25994682312
CID:5846845
PubChem ID:165666681
Update Time:2025-06-10

2-amino-5-(4-fluorophenyl)-2-methylpent-4-en-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-amino-5-(4-fluorophenyl)-2-methylpent-4-en-1-ol
    • 2229646-08-4
    • EN300-1812091
    • Inchi: 1S/C12H16FNO/c1-12(14,9-15)8-2-3-10-4-6-11(13)7-5-10/h2-7,15H,8-9,14H2,1H3/b3-2+
    • InChI Key: MRPZBPGLRVFFBX-NSCUHMNNSA-N
    • SMILES: FC1C=CC(=CC=1)/C=C/CC(C)(CO)N

Computed Properties

  • Exact Mass: 209.121592296g/mol
  • Monoisotopic Mass: 209.121592296g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 46.2Ų

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Additional information on 2-amino-5-(4-fluorophenyl)-2-methylpent-4-en-1-ol

Comprehensive Overview of 2-amino-5-(4-fluorophenyl)-2-methylpent-4-en-1-ol (CAS No. 2229646-08-4)

2-amino-5-(4-fluorophenyl)-2-methylpent-4-en-1-ol (CAS No. 2229646-08-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential applications. The compound's name highlights its key functional groups: an amino group, a 4-fluorophenyl ring, and a hydroxyl group, all integrated into a branched pentene backbone. This combination of moieties makes it a versatile intermediate for synthesizing more complex molecules, particularly in drug discovery and material science.

Recent trends in scientific literature and search engine queries reveal growing interest in fluorinated compounds like 2-amino-5-(4-fluorophenyl)-2-methylpent-4-en-1-ol, as they often exhibit enhanced bioavailability and metabolic stability compared to non-fluorinated analogs. Researchers frequently search for "fluorophenyl derivatives in drug design" or "amino alcohol synthesis methods," reflecting the compound's relevance in modern medicinal chemistry. Its CAS No. 2229646-08-4 serves as a critical identifier for regulatory documentation and patent applications, ensuring precise communication across global research communities.

The compound's chiral center at the 2-position introduces stereochemical complexity, making it a subject of studies on enantioselective synthesis—a hot topic in asymmetric catalysis. Laboratories optimizing "green chemistry approaches for amino alcohols" may find this compound particularly intriguing due to its potential for sustainable production via biocatalysis or microwave-assisted reactions. Furthermore, its unsaturated alkene moiety offers opportunities for further functionalization, aligning with the demand for "click chemistry-compatible building blocks" in fragment-based drug discovery.

From a physicochemical perspective, 2-amino-5-(4-fluorophenyl)-2-methylpent-4-en-1-ol demonstrates balanced lipophilicity (logP) and polar surface area (PSA), properties frequently queried in "ADME prediction for lead compounds." The 4-fluorophenyl group contributes to π-stacking interactions in biological targets, while the hydroxyl and amino groups enable hydrogen bonding—key considerations in "structure-activity relationship (SAR) studies." These attributes explain its utility in designing CNS-active molecules or antimicrobial agents, though specific applications remain proprietary in many cases.

Analytical characterization of CAS No. 2229646-08-4 typically involves advanced techniques like LC-MS (for purity assessment) and NMR spectroscopy (to confirm the 2-methyl branching pattern). The pharmaceutical industry's shift toward "continuous manufacturing of APIs" has increased demand for well-characterized intermediates like this compound, with patent databases showing its inclusion in several "prodrug formulations" and "kinase inhibitor scaffolds."

Environmental and safety profiles of 2-amino-5-(4-fluorophenyl)-2-methylpent-4-en-1-ol are often explored under "REACH compliance for specialty chemicals." While not classified as hazardous under current guidelines, proper handling protocols—especially for the amino-alcohol functionality—are emphasized in safety data sheets (SDS). The compound's stability under various pH conditions (a common search query: "pH stability of fluorinated amino alcohols") makes it suitable for diverse formulation development.

In summary, 2-amino-5-(4-fluorophenyl)-2-methylpent-4-en-1-ol (CAS No. 2229646-08-4) represents a multifaceted chemical entity bridging synthetic chemistry and applied life sciences. Its structural motifs align with current research priorities such as "fluorine in medicinal chemistry" and "fragment-based drug discovery," while its well-documented CAS registry ensures reproducibility across studies. As the scientific community continues to explore tailor-made intermediates for precision therapeutics, compounds like this will remain pivotal in accelerating innovation.

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